molecular formula C14H47N6O12P3 B1583169 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) CAS No. 49721-50-8

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)

Cat. No.: B1583169
CAS No.: 49721-50-8
M. Wt: 584.48 g/mol
InChI Key: RQFVSMCFDFGRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) is an organic compound with a wide range of applications in various fields such as pharmaceuticals, agriculture, and industry. It is a derivative of 1,4-butanediamine and is used as a precursor for the synthesis of various chemicals and as a reagent for the synthesis of other organic compounds. This compound is also known for its solubility in water and its crystalline solid form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) typically involves the reaction of 1,4-butanediamine with 3-aminopropylamine in the presence of phosphoric acid. The reaction conditions usually include controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

1,4-Butanediamine+3-Aminopropylamine+Phosphoric Acid1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)\text{1,4-Butanediamine} + \text{3-Aminopropylamine} + \text{Phosphoric Acid} \rightarrow \text{1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)} 1,4-Butanediamine+3-Aminopropylamine+Phosphoric Acid→1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Substituted amines or other derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various chemicals.

    Biology: Studied for its role in biological systems and its potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications and its role in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (11): Similar structure but different stoichiometry.

    1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (12): Another variant with different stoichiometry.

Uniqueness

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) is unique due to its specific stoichiometry, which can influence its reactivity and applications. The presence of multiple phosphate groups can enhance its solubility and interaction with other molecules, making it suitable for specific industrial and research applications.

Properties

CAS No.

49721-50-8

Molecular Formula

C14H47N6O12P3

Molecular Weight

584.48 g/mol

IUPAC Name

4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate

InChI

InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4)

InChI Key

RQFVSMCFDFGRDX-UHFFFAOYSA-N

SMILES

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-]

Canonical SMILES

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-]

49721-50-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.